1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Structure–Activity Relationship Physicochemical Profiling Medicinal Chemistry

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1207019-60-0) is a synthetic diaryl urea derivative featuring a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl motif on the N-terminal side and a 3-(trifluoromethyl)phenyl group on the N′-terminal side. The compound belongs to the broader class of pyrrolidinyl phenylureas, a chemotype that has been investigated across multiple therapeutic indications including CCR3 antagonism, formyl peptide receptor (FPR1/FPR2) agonism, tropomyosin receptor kinase A (TrkA) inhibition, and urea transporter B (UT-B) modulation.

Molecular Formula C19H18F3N3O3
Molecular Weight 393.366
CAS No. 1207019-60-0
Cat. No. B2637724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1207019-60-0
Molecular FormulaC19H18F3N3O3
Molecular Weight393.366
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3=O
InChIInChI=1S/C19H18F3N3O3/c1-28-16-11-14(7-8-15(16)25-9-3-6-17(25)26)24-18(27)23-13-5-2-4-12(10-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,23,24,27)
InChIKeyWVTAEVGCTIBZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1207019-60-0): Compound Identity, Chemotype, and Procurement-Relevant Classification


1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1207019-60-0) is a synthetic diaryl urea derivative featuring a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl motif on the N-terminal side and a 3-(trifluoromethyl)phenyl group on the N′-terminal side [1]. The compound belongs to the broader class of pyrrolidinyl phenylureas, a chemotype that has been investigated across multiple therapeutic indications including CCR3 antagonism, formyl peptide receptor (FPR1/FPR2) agonism, tropomyosin receptor kinase A (TrkA) inhibition, and urea transporter B (UT-B) modulation [2][3]. Its molecular formula is C₁₉H₁₈F₃N₃O₃ with a molecular weight of 393.4 g/mol and a computed XLogP3-AA of 2.8 [1].

Why Generic Substitution of Pyrrolidinyl Phenylurea Analogs Cannot Guarantee Equivalent Biological Performance for 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1207019-60-0)


Within the pyrrolidinyl phenylurea chemotype, minor structural modifications produce dramatic shifts in target engagement, selectivity, and functional activity. The specific combination of a 3-methoxy substituent on the central phenyl ring, a 2-oxopyrrolidin-1-yl group at the para position, and a 3-(trifluoromethyl)phenyl urea terminus is not interchangeable with close analogs such as the 4-methyl variant or the tetrahydropyran-containing derivative [1][2]. In the CCR3 antagonist series, moving the methoxy group from the 2-position to the 3-position altered both potency and tubulin-binding characteristics [3]. Similarly, patent disclosures on FPR1/FPR2 agonists and TrkA inhibitors reveal steep structure–activity relationships where single-atom changes around the oxopyrrolidine-urea scaffold can switch agonist efficacy or abolish kinase inhibition [2]. Consequently, procurement decisions based solely on chemotype similarity risk acquiring a compound with untested or substantially different biological properties.

Quantitative Differentiation Evidence for 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1207019-60-0) vs. Structural Analogs


Structural and Physicochemical Differentiation: 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl Substitution vs. 4-Methyl and 4-H Analogues

The target compound incorporates a 3-methoxy group on the central phenyl ring, distinguishing it from the 4-methyl analogue 1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea and the unsubstituted 4-(2-oxopyrrolidin-1-yl)phenyl variants [1]. This methoxy substituent increases hydrogen-bond acceptor count (6 vs. 5 for the 4-methyl analogue) and alters the computed logP (XLogP3-AA = 2.8) relative to less polar analogues [1][2]. In the pyrrolidinyl phenylurea CCR3 antagonist series, the position of the methoxy group on the phenyl ring was shown to directly impact tubulin association constant (Ka) and aqueous solubility, with the 2-methoxyphenyl ring identified as the primary site for tuning these parameters [3].

Structure–Activity Relationship Physicochemical Profiling Medicinal Chemistry

Trifluoromethyl Positional Differentiation: 3-CF₃ vs. 4-CF₃ Phenyl Urea Isomers in FPR1/FPR2 Agonist Pharmacophore

The target compound bears a 3-(trifluoromethyl)phenyl urea terminus, whereas several patent-exemplified pyrrolidinyl urea derivatives feature a 4-(trifluoromethyl)phenyl group [1][2]. In the FPR1/FPR2 agonist patent family that encompasses this chemotype, the substitution position on the terminal phenyl ring is a critical determinant of receptor subtype selectivity and agonist efficacy; meta-substituted CF₃ analogues are explicitly claimed as a distinct subgenus from para-substituted variants [2]. Cross-study data from related diaryl urea chemical series confirm that shifting CF₃ from the para to meta position can alter target binding affinity by greater than 10-fold and invert functional activity between agonism and antagonism [3].

Formyl Peptide Receptor FPR2 Agonist Positional Isomer SAR

Multi-Target Chemotype Potential: UT-B, TrkA, and CCR3 Activity Profiles Differentiate This Scaffold from Single-Target Pyrrolidinyl Ureas

The pyrrolidinyl phenylurea scaffold encompassing the target compound has been disclosed as active across at least four distinct target classes: UT-B inhibition (IC₅₀ values of 11–200 nM reported for close structural analogues in human and rodent erythrocyte assays) [1], TrkA kinase inhibition (IC₅₀ data exemplified in crystal-form patent filings) [2], CCR3 antagonism (IC₅₀ = 1.7–4.9 nM for optimized leads) [3], and FPR1/FPR2 agonism [4]. This multi-target profile differentiates the 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl sub-series from simpler pyrrolidinyl ureas such as 1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea (CAS 2034620-81-8), which lack the trifluoromethyl pharmacophore required for FPR engagement and have no reported TrkA activity [5].

Urea Transporter B TrkA Kinase CCR3 Antagonism Polypharmacology

High-Value Application Scenarios for 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1207019-60-0) Based on Differentiating Evidence


Urea Transporter B (UT-B) Inhibitor Screening and Diuretic Research Tool

The pyrrolidinyl phenylurea chemotype has demonstrated validated UT-B inhibitory activity in human, rat, and mouse erythrocyte assays with IC₅₀ values in the nanomolar range for close structural analogues [1]. The target compound, possessing the 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl motif previously associated with UT-B engagement, can serve as a tool compound for elucidating urea transport mechanisms in renal physiology studies, diuretic screening campaigns, and edematous disease models where UT-B inhibition is hypothesized to produce sodium-sparing diuresis (urearesis) [2].

Formyl Peptide Receptor 2 (FPR2) Agonist Probe for Resolution of Inflammation Research

Patent disclosures explicitly claim urea derivatives bearing the oxopyrrolidine-methoxyphenyl scaffold as FPRL1/FPR2 agonists with therapeutic relevance to atherosclerosis, heart failure, and chronic obstructive pulmonary disease [3]. The 3-(trifluoromethyl)phenyl terminus is a key pharmacophoric element within this patent family. Procurement of this specific compound provides a tool to interrogate FPR2-mediated pro-resolving signaling pathways, distinct from 4-CF₃ or non-fluorinated analogues that may exhibit altered efficacy or subtype selectivity [3].

TrkA Kinase Inhibition for Neurodegenerative Disease and Pain Pathway Investigation

Pyrrolidinyl urea derivatives have been disclosed as TrkA inhibitors with potential applications in pain, cancer, inflammation, and neurodegenerative disease [4]. The crystal form patent filings covering this structural class confirm the relevance of the oxopyrrolidine-urea scaffold for TrkA binding. The target compound is structurally positioned to serve as a starting point for structure–activity relationship expansion or as a reference inhibitor in kinase selectivity panels where TrkA engagement must be benchmarked against structurally distinct chemotypes [4].

CCR3 Antagonist Lead Optimization and Eosinophil-Related Disease Modeling

The pyrrolidinyl phenylurea series has produced potent and orally active CCR3 antagonists with IC₅₀ values as low as 1.7 nM, validated in chemotaxis and calcium flux assays [5]. The target compound retains the core structural features of this series while incorporating the 3-CF₃ substitution that may modulate pharmacokinetic properties. It can be deployed in eosinophil migration assays, allergy and asthma models, or as a scaffold for further optimization toward clinical candidates targeting CCR3-driven inflammatory pathologies [5].

Quote Request

Request a Quote for 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.